2-Chloro-N-(isoquinolin-5-yl)acetamide
Description
2-Chloro-N-(isoquinolin-5-yl)acetamide is a chloroacetamide derivative featuring an isoquinolin-5-yl substituent. Its molecular formula is C₁₁H₉ClN₂O (molecular weight: 220.66 g/mol). The isoquinoline moiety may confer unique binding properties, making it a candidate for drug discovery or materials science.
Properties
CAS No. |
16880-60-7 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-N-isoquinolin-5-ylacetamide |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)14-10-3-1-2-8-7-13-5-4-9(8)10/h1-5,7H,6H2,(H,14,15) |
InChI Key |
UZTWFIXSSGOWBG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCl |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloroacetamides with Aromatic Amine Substituents
Key Observations :
- The 4-fluorophenyl derivative () is simpler in structure and primarily used as a synthetic intermediate. The fluorine atom may enhance electronegativity, influencing reactivity in substitution reactions.
- Its higher rotatable bond count (3) suggests conformational flexibility.
- The target compound’s isoquinolin-5-yl group provides a larger aromatic system, likely enhancing binding affinity in biological targets compared to smaller substituents like fluorophenyl or thiazole .
Isoquinoline-Containing Derivatives
Key Observations :
- The isoquinolin-4-yl analog () differs in substitution position, which could alter steric and electronic interactions in molecular recognition. The ethylphenyl group may increase lipophilicity, affecting bioavailability.
- Its trichloroacetamide group and extended aromatic system contribute to potent antitumor effects (3–4× higher tolerated dose than amonafide) without hematotoxicity. This highlights the importance of substituent choice in balancing efficacy and safety .
Substituent-Driven Functional Differences
- Chloro vs. Cyano Groups: Chloro substituents (as in the target compound) act as leaving groups, facilitating nucleophilic substitutions.
- Heterocyclic vs. Aromatic Amines: Thiazole () and isoquinoline () moieties introduce nitrogen and sulfur atoms, which can participate in hydrogen bonding and metal coordination, unlike simpler aryl groups.
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